
SR10067
Overview
Description
SR 10067 is a potent, selective, and brain-penetrant agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ. The compound has a molecular weight of 465.58 and a chemical formula of C₃₁H₃₁NO₃ .
Mechanism of Action
SR10067, also known as [3-[[4-(1,1-Dimethylethoxy)phenoxy]methyl]-3,4-dihydro-2(1H)-isoquinolinyl]-1-naphthalenylmethanone, is a potent and selective agonist of the nuclear receptors REV-ERBα and REV-ERBβ .
Target of Action
The primary targets of this compound are the nuclear receptors REV-ERBα and REV-ERBβ . These receptors play crucial roles in regulating circadian rhythm and metabolic processes .
Mode of Action
This compound acts as a high-affinity agonist for REV-ERBα and REV-ERBβ, with IC50 values of 170 nM and 160 nM respectively . It selectively binds to these receptors, triggering changes in their activity .
Biochemical Pathways
Given the role of rev-erb receptors in circadian rhythm and metabolism, it is likely that this compound influences these processes .
Pharmacokinetics
This compound is cell-permeable and brain-penetrant . It has good pharmacokinetic properties, able to cross the blood-brain barrier and remain above the IC50 value even after 6 hours .
Result of Action
This compound has been shown to increase wakefulness and reduce REM and slow-wave sleep . It also suppresses circadian wheel-running activity and reduces anxiety-like behavior .
Action Environment
As a brain-penetrant compound, its action may be affected by factors such as the blood-brain barrier permeability and brain environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR 10067 involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization to introduce the naphthalenylmethanone moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production methods for SR 10067 are not extensively documented in the public domain.
Chemical Reactions Analysis
Types of Reactions: SR 10067 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the isoquinoline and naphthalenylmethanone moieties .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation and Reduction Reactions: While specific details are limited, the compound’s structure suggests potential sites for oxidation and reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups .
Scientific Research Applications
SR 10067 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tool compound to study the function of Rev-Erbα and Rev-Erbβ in various chemical pathways.
Biology: Investigated for its role in regulating circadian rhythms and metabolic processes.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, anxiety, and other neuropsychiatric conditions
Industry: Utilized in the development of new pharmacological agents targeting nuclear receptors.
Comparison with Similar Compounds
SR 9009: Another selective agonist of Rev-Erbα and Rev-Erbβ with similar anxiolytic and metabolic effects.
GSK4112: A synthetic ligand for Rev-Erbα with applications in circadian rhythm research.
Uniqueness: SR 10067 is unique due to its high selectivity and brain-penetrant properties, making it particularly useful for studying central nervous system effects and potential therapeutic applications in neuropsychiatric disorders .
Properties
IUPAC Name |
[3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO3/c1-31(2,3)35-27-17-15-26(16-18-27)34-21-25-19-23-10-4-5-11-24(23)20-32(25)30(33)29-14-8-12-22-9-6-7-13-28(22)29/h4-18,25H,19-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPAGKWBFUICQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=CC=CC=C3CN2C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


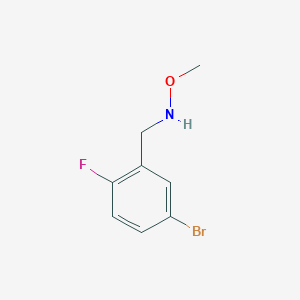
![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)
![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)

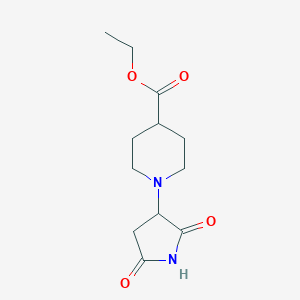
![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)
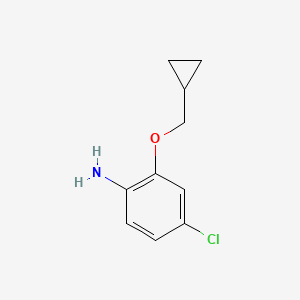

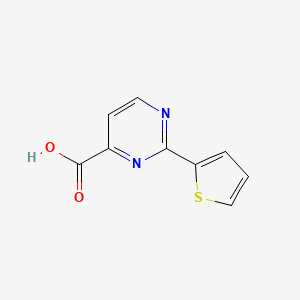


![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
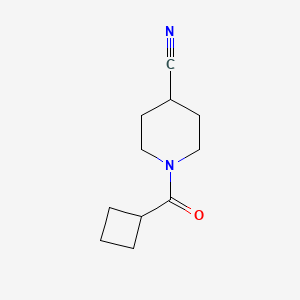
amine](/img/structure/B1399009.png)
